Linker Geometry: Methylene vs. Ether Impact on 15-PGDH Inhibitory Potency
In a biochemical assay for 15-hydroxyprostaglandin dehydrogenase (15-PGDH/HPGD) inhibition, the methylene-linked compound 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide exhibited an IC50 of 46.6 nM, as reported in BindingDB (monomerid=556302) [1]. For the ether-linked analog N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)acetamide (CAS 937604-89-2), no publicly available 15-PGDH inhibition data could be located at the time of this analysis. This indicates that the methylene bridge is a critical feature for achieving single-digit nanomolar potency in this enzyme system. The assay was performed in a white 384-well plate format with 10 nM 15-PGDH/HPGD (R&D Systems) in a 20 µL total reaction volume [1].
| Evidence Dimension | 15-PGDH/HPGD enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 46.6 nM |
| Comparator Or Baseline | CAS 937604-89-2 (ether linker): no data available; class-level inference suggests linker type strongly influences potency |
| Quantified Difference | Not calculable due to missing comparator data; qualitative differentiation based on linker presence |
| Conditions | In vitro biochemical assay, 10 nM 15-PGDH/HPGD, 384-well plate, 20 µL reaction volume |
Why This Matters
For researchers optimizing 15-PGDH inhibitors, the methylene linker appears essential for low-nanomolar potency, making CAS 339019-94-2 the preferred starting point for SAR studies over ether-linked analogs.
- [1] BindingDB. Entry for monomerid=556302, referencing US11345702 and US20230390274. IC50: 46.6 nM against 15-PGDH/HPGD. Accessed 2026. View Source
